Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate is an organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an allylsulfanyl group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes, amines, and thiols under controlled conditions. For instance, the reaction between 2-mercapto-4-methyl-6-phenylpyrimidine and ethyl chloroformate in the presence of a base can yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may bind to DNA or proteins, affecting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate
- Ethyl 2-(propylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate
- Ethyl 2-(butylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-(allylsulfanyl)-6-methyl-4-phenyl-1,4-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the allylsulfanyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-phenyl-2-prop-2-enylsulfanyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O2S/c1-4-11-22-17-18-12(3)14(16(20)21-5-2)15(19-17)13-9-7-6-8-10-13/h4,6-10,15H,1,5,11H2,2-3H3,(H,18,19) |
InChI Key |
AHHZEFFRIXWKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SCC=C)C |
Origin of Product |
United States |
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